molecular formula C8H7NO3 B181209 4-Carbamoylbenzoic acid CAS No. 6051-43-0

4-Carbamoylbenzoic acid

Cat. No. B181209
CAS RN: 6051-43-0
M. Wt: 165.15 g/mol
InChI Key: JMHSCWJIDIKGNZ-UHFFFAOYSA-N
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Description

4-Carbamoylbenzoic acid, also known as 4-aminocarbonylbenzoic acid, is a dicarboxylic acid monoamide . It has a molecular weight of 165.15 and its molecular formula is C8H7NO3 .


Molecular Structure Analysis

The InChI code for 4-Carbamoylbenzoic acid is 1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12) . This compound is a structural derivative of terephthalic acid .


Physical And Chemical Properties Analysis

4-Carbamoylbenzoic acid is a solid at room temperature . It has a boiling point of over 330°C . The compound has a density of 1.4±0.1 g/cm3 and a molar volume of 120.7±3.0 cm3 . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 2 freely rotating bonds .

Scientific Research Applications

Materials Research and Pharmaceutical Applications

  • Scientific Field : Materials Science and Pharmaceutical Industry .
  • Summary of Application : Benzoic acid derivatives, including 4-Carbamoylbenzoic acid, are extensively employed in co-crystal engineering for materials research and pharmaceutical applications . They are studied using experimental and computational techniques to understand structure-property relations .
  • Methods of Application : The study involves density functional theory calculations and Raman spectroscopic studies at ambient conditions and slightly elevated pressures . The high-pressure behavior of the derivatives is studied using Raman spectroscopic studies and density functional theory (DFT) calculations .
  • Results or Outcomes : The study found that the introduction of another functional group and its position systematically influence the physical and chemical properties in the substituted benzoic acid systems .

Alleviating Allelopathy in Agriculture

  • Scientific Field : Agriculture and Soil Science .
  • Summary of Application : Biochar has been proven to improve soil quality, which can potentially reduce the formation of allelochemicals by plants, alleviating allelopathy . In this context, the formation of an allelochemical substance benzoic acid (BA), the growth indicators, and root lipid peroxidation of soybean were investigated .
  • Methods of Application : The study involved pot experiments to investigate the formation of benzoic acid, the growth indicators, and root lipid peroxidation of soybean under the influence of biochar application in soils .
  • Results or Outcomes : The study found that biochar application greatly reduced plant BA stress. Therefore, biochar addition into the soil can reduce the generation and release of BA from soybean root, which has a positive effect on alleviating allelopathy .

Safety And Hazards

4-Carbamoylbenzoic acid is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Safety measures include wearing protective clothing and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

4-carbamoylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3/c9-7(10)5-1-3-6(4-2-5)8(11)12/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHSCWJIDIKGNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00333441
Record name 4-Carbamoylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00333441
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamoylbenzoic acid

CAS RN

6051-43-0
Record name 4-(Aminocarbonyl)benzoic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Carbamoylbenzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Carbamoylbenzoic acid
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Synthesis routes and methods I

Procedure details

LiOH (26 mg, 0.6 mmol) was added to a stirred solution of terephthalamic acid methyl ester (73 mg, 0.41 mmol) in THF:MeOH:water mixture (3:1:1, 1 mL) and the resulting mixture was stirred at room temperature overnight. The THF and MeOH were then evaporated and the resulting residue was acidified to pH 2 using 10% citric acid solution. The product was extracted using EtOAc. The organic layer was washed with saturated brine solution, dried over Na2SO4 and concentrated under reduced pressure to afford 30 mg (53.6% yield) of terephthalamic acid. LCMS Purity: 92.2%.
Name
Quantity
26 mg
Type
reactant
Reaction Step One
Quantity
73 mg
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reactant
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Quantity
0 (± 1) mol
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solvent
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Quantity
0 (± 1) mol
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Quantity
1 mL
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Yield
53.6%

Synthesis routes and methods II

Procedure details

6.0 grams (0.025 mols) of monophenylterephthalate were brought together with 26.2 grams of liquid ammonia for reaction under the same conditions specified in Example 10. After working up the product as in all of the preceding examples, there were obtained 4.1 grams (99% of theory) of terephthalic acid monoamide.
Quantity
6 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
26.2 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
WE Noland, RJ Herzig, RJ Fox, KJ Tritch - IUCrData, 2021 - scripts.iucr.org
In the title solvated crystal, C8H5Br2NO3·C3H8O, the acid molecules form inversion dimers by pairwise N—H⋯O hydrogen bonds between carbamoyl groups and the carboxyl and …
Number of citations: 10 scripts.iucr.org
F Effenberger, BW Graef - Journal of biotechnology, 1998 - Elsevier
… As byproducts 4-carbamoylbenzoic acid 10e (5%) and 3-carbamoylbenzoic acid 11e (6%) … 10d and 11d gives, after 15 h, almost selectively 4-carbamoylbenzoic acid 10e (64%) and 3-…
Number of citations: 37 www.sciencedirect.com
WM Kincannon, M Zahn, R Clare… - Proceedings of the …, 2022 - National Acad Sciences
… Analogs with conservative substitutions to one of the carboxylates (4-nitrobenzoic acid [4-NBA], 4-carbamoylbenzoic acid [4-CBA], and 4-formylbenzoic acid [4-FBA]) yielded no detect…
Number of citations: 14 www.pnas.org
T Heimburg, FR Kolbinger, P Zeyen… - Journal of Medicinal …, 2017 - ACS Publications
… While the 3-phenyl-4-carbamoylbenzoic acid 11a could be directly prepared from the commercially available 3-methoxycarbonylbenzoic acid 9a using thionyl chloride and coupling …
Number of citations: 67 pubs.acs.org
M Dichiara, A Artacho-Cordón, R Turnaturi… - European Journal of …, 2022 - Elsevier
… condensation of the same alcohols or amines with commercial 4-carbamoylbenzoic acid. … The compound has been prepared using 4-carbamoylbenzoic acid (1.01 mmol, 0.17 g) and 4 (…
Number of citations: 7 www.sciencedirect.com
S Kitamura, H Fukushi, T Miyawaki… - Journal of medicinal …, 2001 - ACS Publications
… The carbamoyl derivative 28 was also obtained from 9c by treatment with TFA, followed by acylation, Z group removal, and finally condensation with 4-carbamoylbenzoic acid (Scheme 4…
Number of citations: 43 pubs.acs.org
M Oebbeke, C Siefker, B Wagner… - Angewandte Chemie …, 2021 - Wiley Online Library
Medicinal‐chemistry optimization follows strategies replacing functional groups and attaching larger substituents at a promising lead scaffold. Well‐established bioisosterism rules are …
Number of citations: 7 onlinelibrary.wiley.com
J Lee, NB Vinh, N Drinkwater, W Yang… - Journal of Medicinal …, 2019 - ACS Publications
… Oxalyl chloride (130 μL, 1.51 mmol) was added dropwise to a mixture of 4-carbamoylbenzoic acid (167 mg, 1.01 mmol) in DCM (10 mL) containing a catalytic amount of DMF (20 μL). …
Number of citations: 18 pubs.acs.org
DJ Czyzyk, M Valhondo, L Deiana… - European journal of …, 2019 - Elsevier
Cryptosporidiosis is a human gastrointestinal disease caused by protozoans of the genus Cryptosporidium, which can be fatal in immunocompromised individuals. The essential …
Number of citations: 8 www.sciencedirect.com
T Güngör, A Ozleyen, YB Yılmaz, P Siyah, M Ay… - European Journal of …, 2021 - Elsevier
… In a similar way, compounds N12 and N13 were obtained at the reaction condition which is including terephthalamic acid (4-carbamoylbenzoic acid) as starting material in the presence …
Number of citations: 21 www.sciencedirect.com

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